An In-depth Technical Guide to 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
An In-depth Technical Guide to 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Introduction
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a multifaceted organic molecule that integrates three key structural motifs: a benzoic acid core, a urea linker, and a saturated pyrrolidine ring. This unique combination of functional groups makes it a compound of significant interest in the fields of medicinal chemistry and materials science. The benzoic acid moiety provides a site for ionic interactions or further derivatization, the urea group acts as a rigid and effective hydrogen bond donor-acceptor unit, and the pyrrolidine scaffold introduces a three-dimensional, saturated heterocyclic element.
The constituent parts of this molecule are well-represented in pharmacologically active agents. Pyrrolidine rings are foundational scaffolds in numerous approved drugs, valued for their ability to explore three-dimensional pharmacophore space. Similarly, the ureidobenzoic acid framework is present in various compounds investigated for their therapeutic potential, including as inhibitors of enzymes like nitric oxide synthase.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, offering a technical foundation for its use in research and development.
Chemical Identity and Physicochemical Properties
The precise molecule, also known as 3-(3-(pyrrolidin-1-yl)ureido)benzoic acid, is defined by the covalent linkage of a pyrrolidine ring to the terminal nitrogen of a urea group, which is itself attached to the 3-position of a benzoic acid ring. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid | --- |
| Alternate Name | 3-(3-(Pyrrolidin-1-yl)ureido)benzoic acid | --- |
| CAS Number | Not assigned | --- |
| Molecular Formula | C₁₂H₁₄N₂O₃ | (Calculated) |
| Molecular Weight | 234.25 g/mol | (Calculated) |
| Canonical SMILES | C1CCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)O | --- |
| InChI Key | (Predicted) | --- |
| Topological Polar Surface Area | 78.4 Ų | (Predicted)[2] |
| Hydrogen Bond Donors | 2 | (Predicted)[2] |
| Hydrogen Bond Acceptors | 4 | (Predicted)[2] |
| Predicted LogP | 1.0 - 1.5 | (Comparative) |
Note: Properties are computed or estimated based on structurally similar compounds, such as 3-[[(2S)-pyrrolidine-2-amido]benzoic acid (CAS 724700-26-9) and various ureidobenzoic acids.[2][3]
Synthesis and Characterization
The synthesis of N,N'-disubstituted ureas is a well-established transformation in organic chemistry. The most direct and efficient pathway to 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid involves the reaction of an isocyanate with an amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the urea formed from the pyrrolidine nitrogen. This reveals two key starting materials: 3-isocyanatobenzoic acid (or a synthetic equivalent) and pyrrolidine . This approach is favored due to the high reactivity of the isocyanate group toward nucleophilic attack by the secondary amine of pyrrolidine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol details the nucleophilic addition of pyrrolidine to a suitable isocyanate precursor.
Objective: To synthesize 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Materials:
-
Methyl 3-isocyanatobenzoate (1 equivalent)
-
Pyrrolidine (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Methanol (for hydrolysis step)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Causality Behind Experimental Choices:
-
Starting Material: Methyl 3-isocyanatobenzoate is used instead of the free acid to prevent side reactions between the carboxylic acid and the highly reactive isocyanate group. The methyl ester acts as a protecting group and can be easily hydrolyzed in a subsequent step.
-
Solvent: Anhydrous aprotic solvents like THF or DCM are chosen to prevent the isocyanate from reacting with water or other protic impurities.
-
Stoichiometry: A slight excess of pyrrolidine is used to ensure the complete consumption of the isocyanate starting material.
-
Temperature: The reaction is typically run at 0 °C to room temperature to control the exothermic nature of the amine-isocyanate reaction and minimize potential side products.[4]
-
Hydrolysis: Saponification with NaOH is a standard and high-yielding method for converting the methyl ester to the desired carboxylic acid.
Step-by-Step Methodology:
-
Urea Formation: a. Dissolve methyl 3-isocyanatobenzoate (1 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add pyrrolidine (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting isocyanate is consumed. e. Remove the solvent in vacuo to yield the crude methyl 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoate.
-
Ester Hydrolysis (Saponification): a. Dissolve the crude methyl ester from the previous step in a mixture of methanol and 1 M NaOH solution. b. Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-3 hours, or until TLC analysis indicates the disappearance of the ester. c. Cool the reaction mixture to room temperature and remove the methanol in vacuo. d. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any non-acidic impurities. e. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Caption: Synthetic workflow for the target compound.
Predicted Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Carboxylic Acid (COOH): A broad singlet, δ ~12.0-13.0 ppm.
-
Urea (NH): A singlet, δ ~8.5-9.5 ppm.[5]
-
Aromatic Protons:
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H-2 (Ar-H): A singlet or triplet (small J), δ ~8.0-8.2 ppm.
-
H-4, H-6 (Ar-H): A multiplet or doublet of doublets, δ ~7.5-7.8 ppm.
-
H-5 (Ar-H): A triplet, δ ~7.2-7.4 ppm.
-
-
Pyrrolidine Protons:
-
-CH₂-N-CO-: A triplet, δ ~3.3-3.5 ppm (4H).
-
-CH₂-CH₂-: A multiplet, δ ~1.8-2.0 ppm (4H).
-
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carboxylic Acid (C=O): δ ~167-168 ppm.
-
Urea (C=O): δ ~154-156 ppm.[6]
-
Aromatic Carbons: Signals in the range of δ ~115-140 ppm.
-
Pyrrolidine Carbons (-CH₂-N-CO-): δ ~45-47 ppm.
-
Pyrrolidine Carbons (-CH₂-CH₂-): δ ~24-26 ppm.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
O-H stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹.
-
N-H stretch (Urea): Sharp peak, ~3300-3400 cm⁻¹.
-
C=O stretch (Carboxylic Acid): Strong peak, ~1680-1710 cm⁻¹.
-
C=O stretch (Urea): Strong peak, "Amide I band", ~1630-1660 cm⁻¹.
-
N-H bend (Urea): "Amide II band", ~1550-1580 cm⁻¹.
-
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups.
-
Carboxylic Acid: This group is the most acidic site and will readily undergo deprotonation. It can be converted into esters, amides, or acid chlorides using standard organic chemistry protocols.
-
Urea Linkage: The urea moiety is generally stable under neutral and basic conditions. However, under strong acidic conditions and heat, it can be susceptible to hydrolysis, breaking down to 3-aminobenzoic acid, pyrrolidine, and carbon dioxide. It also provides key hydrogen bonding sites, which can influence solubility and intermolecular interactions.[7]
-
Aromatic Ring: The benzene ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and ureido groups. Substitution would be directed primarily to the positions ortho and para to the ureido group (positions 2, 4, and 6), though reaction conditions would need to be forcing.
Caption: Key reactive centers of the molecule.
Potential Applications in Medicinal Chemistry
While direct biological data for 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid is scarce, its structural components suggest significant potential as a scaffold in drug discovery.
-
Enzyme Inhibition: The diaryl urea motif is a well-known hinge-binding element in many kinase inhibitors. The structure shares similarities with scaffolds used to target various protein kinases involved in oncology. The pyrrolidine ring can occupy hydrophobic pockets and provide vectors for further substitution to enhance potency and selectivity.
-
Hydrogen Bonding and Receptor Interaction: The urea group is a potent hydrogen bond donor and acceptor, capable of forming stable interactions with protein backbones or specific amino acid residues in a target active site. This makes the scaffold suitable for designing inhibitors for enzymes such as proteases, synthases, or other ATP-binding proteins.[1]
-
Modulation of Physicochemical Properties: The combination of the ionizable carboxylic acid, the polar urea, and the non-polar pyrrolidine allows for fine-tuning of properties like solubility, lipophilicity, and cell permeability, which are critical for developing orally bioavailable drugs.
Conclusion
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a structurally robust molecule with well-defined chemical properties derived from its constituent functional groups. Its synthesis is straightforward via established methods for urea formation. The interplay between its acidic, hydrogen-bonding, and heterocyclic moieties provides a versatile platform for chemical modification and a strong foundation for its exploration in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising chemical entity.
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